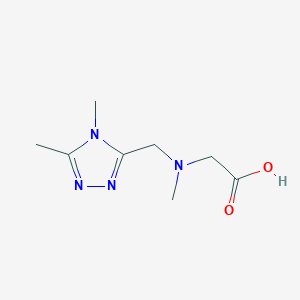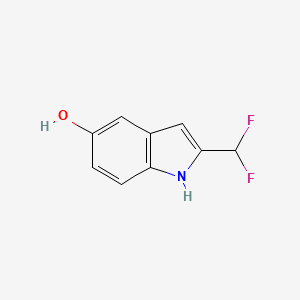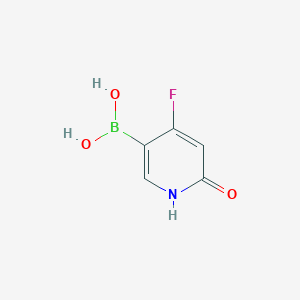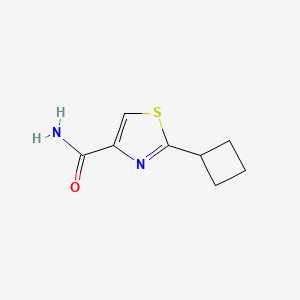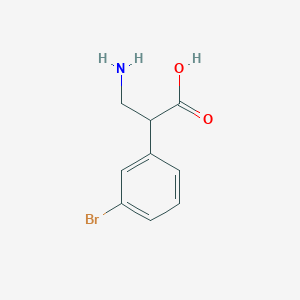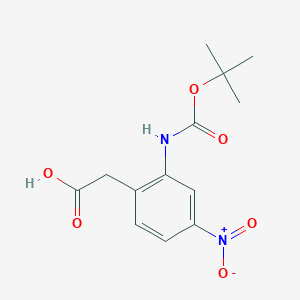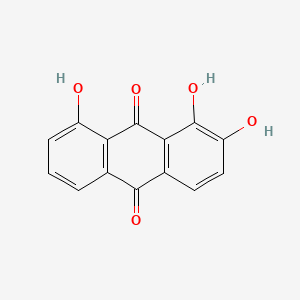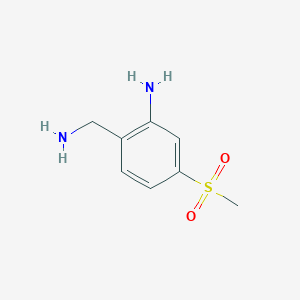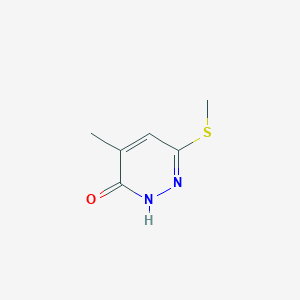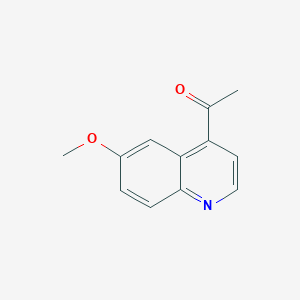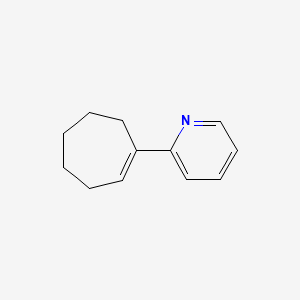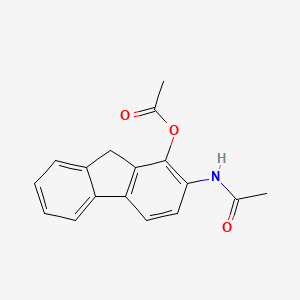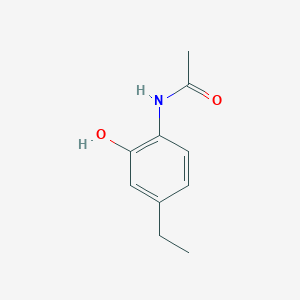
n-(4-Ethyl-2-hydroxy-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethyl-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with an ethyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2-hydroxyphenyl)acetamide typically involves the acylation of 4-ethyl-2-hydroxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(4-Ethyl-2-hydroxyphenyl)acetamide can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
N-(4-Ethyl-2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-Ethyl-2-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-Ethyl-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The acetamide group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
相似化合物的比较
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(2-Hydroxyphenyl)acetamide: Studied for its anti-inflammatory and anti-arthritic properties.
N-(4-Hydroxyphenethyl)acetamide: Investigated for its potential biological activities.
Uniqueness
N-(4-Ethyl-2-hydroxyphenyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-(4-ethyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-3-8-4-5-9(10(13)6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |
InChI 键 |
VMOLQIOZGGWMQK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


